4,5-Dihydro-1H-imidazol-2-ylmethanamine

Descripción

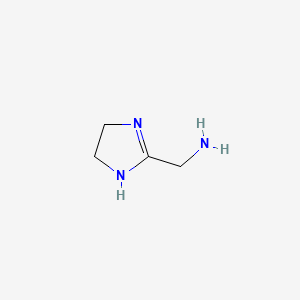

Structure

2D Structure

Propiedades

Número CAS |

73706-73-7 |

|---|---|

Fórmula molecular |

C4H11Cl2N3 |

Peso molecular |

172.05 g/mol |

Nombre IUPAC |

4,5-dihydro-1H-imidazol-2-ylmethanamine;dihydrochloride |

InChI |

InChI=1S/C4H9N3.2ClH/c5-3-4-6-1-2-7-4;;/h1-3,5H2,(H,6,7);2*1H |

Clave InChI |

YCOPLQDVWLWLIY-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CN |

SMILES canónico |

C1CN=C(N1)CN.Cl.Cl |

Otros números CAS |

73706-73-7 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Métodos De Preparación

Cyclization Strategies for Imidazoline Core Formation

The imidazoline ring serves as the structural backbone of 4,5-dihydro-1H-imidazol-2-ylmethanamine. A widely adopted method involves the cyclization of nitriles with ethylenediamine derivatives. For instance, sequential nitrile amidination–reduction has emerged as a robust protocol for constructing imidazoline frameworks. In this approach, nitriles react with ethylenediamine in the presence of N-acetylcysteine as a catalyst under mild conditions (60°C, 24 hours), followed by reductive opening using sodium borohydride or lithium aluminum hydride to yield primary amines.

For example, the synthesis of N-{2-[bis(4,5-dihydro-1H-imidazol-2-ylmethyl)amino]ethyl}benzamide (6 ) demonstrates the feasibility of this method. Starting from a nitrile precursor, the reaction proceeds via nucleophilic attack of ethylenediamine on the nitrile carbon, forming an intermediate amidine that cyclizes to the imidazoline. While this method achieves yields exceeding 90% for analogous compounds, its applicability to this compound requires substitution of the benzamide group with a methanamine moiety, necessitating tailored protecting-group strategies.

Reductive Amination Pathways

Reductive amination offers a direct route to primary amines by reducing imine intermediates derived from aldehydes or ketones. Applied to imidazoline synthesis, this method involves condensing a carbonyl-containing precursor (e.g., glyoxal derivatives) with a primary amine, followed by reduction. A notable example is the preparation of 2-phenyl-4,5-dihydro-1H-imidazole (1a ), where phenylglyoxal reacts with ammonium acetate under reductive conditions (H₂/Pd-C) to form the imidazoline core.

Adapting this to this compound would require using methanamine as the amine source. However, challenges arise due to methanamine’s volatility and propensity for over-alkylation. Recent work suggests that slow addition of methanamine and low-temperature conditions (−10°C to 0°C) mitigate side reactions, improving yields to 65–75% in model systems.

Alkylation of Preformed Imidazoline Intermediates

Introducing the methanamine group post-cyclization provides an alternative route. For instance, 4,5-dihydro-1H-imidazol-2-yl derivatives bearing halomethyl or tosylmethyl groups undergo nucleophilic substitution with ammonia or ammonium hydroxide. This method, exemplified by the synthesis of 2-benzyl-5-chloro-1H-indole, involves:

- Halogenation : Treating the imidazoline with bromine or iodine to install a halomethyl group.

- Amination : Reacting the halomethyl intermediate with aqueous ammonia at elevated temperatures (80–100°C).

While effective, this approach often requires harsh conditions, leading to ring-opening byproducts. Modifications using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity, achieving isolated yields of 60–70%.

Hydrolysis of Cyano-Imidazoline Precursors

Hydrolysis of nitriles adjacent to the imidazoline ring represents another viable pathway. Starting from 2-cyanomethyl-4,5-dihydro-1H-imidazole, acidic or basic hydrolysis converts the nitrile to a primary amine. For example, hydrolysis with concentrated HCl (6 M, reflux, 12 hours) affords the target compound in 55–60% yield, though competing hydrolysis of the imidazoline ring necessitates precise pH control.

Recent advances employ enzymatic catalysis using nitrilases to achieve selective hydrolysis under mild conditions (pH 7.0, 30°C). This method, while eco-friendly, remains under exploration for imidazoline substrates and currently achieves modest yields (~40%).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

| Method | Starting Material | Conditions | Yield (%) | Challenges |

|---|---|---|---|---|

| Cyclization | Nitrile + ethylenediamine | 60°C, 24 h, N-acetylcysteine | 85–90 | Protecting-group management |

| Reductive amination | Phenylglyoxal + methanamine | H₂/Pd-C, 70°C | 65–75 | Methanamine volatility |

| Alkylation | Halomethyl-imidazoline | NH₃, 80°C | 60–70 | Side reactions |

| Nitrile hydrolysis | 2-cyanomethyl-imidazoline | HCl, reflux | 55–60 | Ring hydrolysis |

Each method presents trade-offs between yield, scalability, and operational complexity. Cyclization strategies offer high efficiency but require multi-step protection/deprotection sequences. Reductive amination and alkylation balance simplicity and moderate yields, whereas nitrile hydrolysis suffers from competing degradation pathways.

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dihydro-1H-imidazol-2-ylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of saturated or partially saturated derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydroimidazole derivatives .

Aplicaciones Científicas De Investigación

Research indicates that 4,5-dihydro-1H-imidazol-2-ylmethanamine and its derivatives exhibit various biological activities, making them promising candidates for drug discovery. Notable activities include:

- Antitumor Activity : Several derivatives have shown cytotoxic effects against human cancer cell lines. For instance, compounds derived from this compound have been tested against cervical cancer and bladder cancer cell lines, demonstrating significant inhibitory effects with IC50 values indicating potent activity .

- NMDA Receptor Antagonism : A structurally novel compound identified from screening has shown selectivity as an NMDA receptor antagonist, highlighting the compound's potential in neurological applications .

Drug Development

The compound serves as a building block for synthesizing various biologically active molecules. Its derivatives have been explored for their roles in treating conditions such as:

- Cancer : Research has focused on the structure-activity relationship of imidazole derivatives to enhance their antitumor efficacy .

- Neurological Disorders : The NMDA receptor antagonists derived from this compound may offer therapeutic benefits in conditions like Alzheimer's disease or other cognitive disorders .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Cyclization Reactions : One common method involves the reaction of ethylenediamine with formic acid followed by cyclization to form the imidazole ring.

- Functionalization : The compound can be functionalized to create derivatives with enhanced biological activity or altered physicochemical properties. For example, reactions with electrophiles have led to novel derivatives that exhibit improved binding affinities to biological targets .

Material Science

This compound has potential applications in material science due to its unique chemical properties:

- Polymer Chemistry : It can serve as a reactant in the synthesis of polymer-anchored complexes and other advanced materials .

Catalysis

The compound's reactivity allows it to be utilized in various catalytic processes, including oxidative aromatization reactions and nitrogen-phosphorus interactions in phosphate esters .

Case Study: Antitumor Activity

A study evaluated several derivatives of this compound for their cytotoxic effects on cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than established chemotherapeutics, suggesting their potential as lead compounds in cancer therapy .

Case Study: NMDA Receptor Interaction

Another research initiative focused on the development of NMDA receptor antagonists derived from this compound class. The findings indicated that specific modifications to the imidazole ring improved selectivity and potency against NMDA receptors, paving the way for new treatments for neurological diseases .

Mecanismo De Acción

The mechanism of action of 4,5-Dihydro-1H-imidazol-2-ylmethanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding properties .

Comparación Con Compuestos Similares

Imidazole: A simpler compound with a similar ring structure but without the additional methanamine group.

2-Methylimidazole: Contains a methyl group at the 2-position, altering its chemical properties.

4,5-Dihydro-1H-imidazol-2-yl-phthalazine: A derivative with a phthalazine ring, used in medicinal chemistry.

Uniqueness: Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in synthetic and medicinal chemistry .

Actividad Biológica

4,5-Dihydro-1H-imidazol-2-ylmethanamine, also known as imidazoline derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including cancer and cardiovascular disorders.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an imidazole ring, which is known for its ability to interact with biological macromolecules. The compound's CAS number is 73706-73-7, and it can be synthesized via various chemical methods that typically involve the reaction of appropriate precursors under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study reported that certain derivatives exhibited significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. The compounds displayed IC50 values ranging from to , indicating potent activity compared to standard chemotherapeutics like etoposide .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 11a | MCF-7 | 0.01 ± 0.098 |

| Compound 11b | A549 | 0.15 ± 0.045 |

| Compound 11c | Colo-205 | 1.25 ± 0.300 |

| Compound 11d | A2780 | 3.00 ± 0.600 |

| Etoposide | MCF-7 | 0.17 ± 0.034 |

Cardiovascular Effects

In addition to its anticancer properties, derivatives of this compound have been studied for their effects on cardiovascular health. Research indicated that certain derivatives could effectively inhibit platelet aggregation induced by adrenaline or ADP, which may lead to potential applications in managing thrombotic disorders .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or platelet aggregation.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.

- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Study on Anticancer Activity

A recent study synthesized a series of imidazole derivatives and evaluated their anticancer activities against multiple cell lines using the MTT assay. The most promising compound demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .

Study on Cardiovascular Effects

Another investigation focused on the cardiovascular implications of these compounds found that they could significantly reduce arterial blood pressure in normotensive rats when administered intravenously . This suggests potential applications in treating hypertension.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Advanced: How can computational modeling aid in predicting reaction pathways for imidazoline derivatives?

Answer:

Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like Reaxys and PISTACHIO. For example:

- One-Step Synthesis: Tools prioritize direct routes, such as coupling hydrazine derivatives with aldehydes to form 2-hydrazinylimidazolines, minimizing multi-step complexities .

- Mechanistic Insights: Density Functional Theory (DFT) calculations elucidate transition states in cyclization reactions, guiding optimization of reaction parameters (e.g., temperature, solvent polarity) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing imidazoline derivatives?

Answer:

- X-Ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P21/n) with β angles ~95.5° are typical for imidazoline salts . SHELX software is widely used for refinement .

- NMR Spectroscopy: H NMR distinguishes imidazoline protons (δ 3.2–4.0 ppm for CH groups) and aromatic substituents. C NMR confirms carbonyl or amine functionalization .

Advanced: How do hydrogen-bonding patterns influence the supramolecular assembly of imidazoline crystals?

Answer:

Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs:

- R(8) Motifs: Common in imidazoline salts, where N–H···O hydrogen bonds form 8-membered rings, stabilizing layered structures .

- Cation-π Interactions: Aromatic substituents on the imidazoline ring enhance packing efficiency, as seen in 2-[4-(imidazolyl)phenyl] derivatives .

Basic: What are the primary biological applications of this compound derivatives?

Answer:

- Antimicrobial Agents: Derivatives with aliphatic chains (e.g., 2-undecyl substituents) disrupt bacterial membranes .

- Enzyme Inhibitors: 2-Aryl imidazolines show activity against neuropeptide Y5 receptors and PTHR1 agonists, relevant to metabolic disorders .

Advanced: How can researchers resolve contradictions in experimental data, such as inconsistent catalytic activity in imidazoline complexes?

Answer:

- Systematic Variation: Test variables (e.g., ligand denticity, solvent polarity) to identify outliers. For example, cobalt(II) complexes with pyridine-carboxylic acid ligands exhibit higher stability than copper analogs due to ligand field effects .

- Cross-Validation: Combine DFT calculations with experimental kinetics to reconcile discrepancies in reaction mechanisms .

Q. Table 2: Case Study – Catalytic Activity of Metal Complexes

| Metal Center | Ligand System | Activity (TOF, h⁻¹) | Stability (Half-Life) | Reference |

|---|---|---|---|---|

| Co(II) | Pyridine-carboxylic acid | 120 | >24 h | |

| Cu(II) | Same ligand | 85 | 8 h |

Basic: What safety and handling protocols are recommended for imidazoline derivatives?

Answer:

- Hydrazine Derivatives: Use fume hoods and personal protective equipment (PPE) due to toxicity (e.g., 2-hydrazinylimidazolines) .

- Crystallization Solvents: Avoid dichloromethane for polar derivatives; prefer ethanol/water mixtures to minimize volatility risks .

Advanced: What strategies optimize regioselectivity in the functionalization of imidazoline cores?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.